(S)-3-Amino-2-oxo-azepane hydrochloride

描述

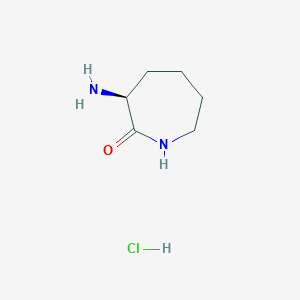

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3S)-3-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJCGXAYXXXRU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481421 | |

| Record name | (3S)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26081-07-2 | |

| Record name | L-α-Amino-ε-caprolactam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-hexahydro-2-azepinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-alpha-Amino-epsilon-caprolactam Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of L-alpha-Amino-epsilon-caprolactam hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical and Physical Properties

L-alpha-Amino-epsilon-caprolactam hydrochloride, a derivative of the essential amino acid L-lysine, serves as a versatile building block in organic synthesis.[1] Its unique cyclic structure makes it a valuable precursor in the development of novel pharmaceuticals and polymers.[1]

General Information

| Property | Value | Source(s) |

| Chemical Name | (3S)-3-aminoazepan-2-one hydrochloride | [2] |

| Synonyms | L-Lysine lactam hydrochloride, (S)-3-Amino-hexahydro-2-azepinone hydrochloride | [1][3] |

| CAS Number | 26081-07-2 | [1][3] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Appearance | White to faint brown powder or crystals | [1] |

Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | >270 °C (decomposes) | Inconsistent values reported (e.g., 294 °C), suggesting decomposition rather than a sharp melting point. The free base (DL-form) melts at 77°C. | [4] |

| pKa | Predicted: 16.06 ± 0.40 | This value is for the free base (DL-form) and is a prediction. Experimental determination for the hydrochloride is recommended. | [4] |

| Optical Activity | [α]20/D −27±2°, c = 1% in H₂O | [5] | |

| Storage Temperature | 2-8°C | [1][5] |

Solubility

| Solvent | Solubility (D-form) |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Ethanol | 30 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of L-alpha-Amino-epsilon-caprolactam hydrochloride.

Melting Point Determination

Objective: To determine the melting range of the compound, noting any decomposition.

Methodology:

-

Sample Preparation: A small, dry sample of L-alpha-Amino-epsilon-caprolactam hydrochloride is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. Any signs of decomposition (e.g., color change, gas evolution) should be noted.

Melting Point Determination Workflow

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the amino group.

Methodology:

-

Solution Preparation: A standard solution of L-alpha-Amino-epsilon-caprolactam hydrochloride is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of sodium hydroxide (NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region of the curve.

pKa Determination Workflow

Solubility Determination

Objective: To quantify the solubility of the compound in various solvents.

Methodology:

-

Equilibrium Method: An excess amount of L-alpha-Amino-epsilon-caprolactam hydrochloride is added to a known volume of the solvent at a specific temperature.

-

Agitation: The mixture is agitated for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Solubility Determination Workflow

Applications in Research and Development

L-alpha-Amino-epsilon-caprolactam hydrochloride is a key intermediate in several areas of scientific research and development:

-

Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of various pharmaceutical compounds.[1]

-

Polymer Chemistry: Its structure allows for incorporation into polymer backbones to modify their properties.[1]

-

Biochemical Research: Used in studies of amino acid metabolism and enzyme function.[1]

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include handling in a well-ventilated area and using appropriate personal protective equipment (PPE). The compound should be stored in a cool, dry place.[1][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. DL-ALPHA-AMINO-EPSILON-CAPROLACTAM CAS#: 671-42-1 [amp.chemicalbook.com]

- 5. L -(-)-a-Amino-e-caprolactam = 97.0 AT 26081-07-2 [sigmaaldrich.com]

A Technical Guide to (S)-3-Amino-hexahydro-2-azepinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Amino-hexahydro-2-azepinone hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, tailored for professionals in research and drug development.

Chemical Structure and Identification

(S)-3-Amino-hexahydro-2-azepinone hydrochloride is the hydrochloride salt form of the cyclic lactam derived from L-lysine.[1] The structure consists of a seven-membered azepanone ring with an amine group at the chiral center on the third carbon, in the (S) configuration.

-

IUPAC Name: (3S)-3-aminoazepan-2-one hydrochloride[2]

-

CAS Number: 26081-07-2[2]

-

Molecular Formula: C₆H₁₃ClN₂O[3]

-

Synonyms: L-(-)-α-Amino-ε-caprolactam hydrochloride, (S)-3-Aminoazepan-2-one hydrochloride, (S)-3-Amino-2-oxo-azepane HCl[2]

Physicochemical Properties

The compound is typically a white to off-white solid powder.[2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere. A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.63 g/mol | [2][3][4] |

| Melting Point | >270 °C | [2] |

| ~150-155 °C | [2] | |

| >280 °C (decomposes) | [4] | |

| Boiling Point | 340.3 °C (at 760 mmHg) | [2] |

| Flash Point | 159.6 °C | [2] |

| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. Sparingly soluble in aqueous acid. | [2][4] |

| Appearance | White to Off-White Crystalline Solid | [2][4] |

Synthesis and Experimental Protocols

(S)-3-Amino-hexahydro-2-azepinone hydrochloride is synthesized through multi-step organic reactions, often starting from L-lysine or its derivatives to ensure the correct stereochemistry. The synthesis generally involves the protection of the amino group, intramolecular cyclization to form the lactam ring, and subsequent deprotection and salt formation.

A generalized synthetic workflow is illustrated below. This pathway highlights the key transformations required, such as protection, reduction, activation (e.g., sulfonylation), and cyclization, to achieve the target molecule.[5]

Caption: Generalized synthetic pathway for (S)-3-Amino-hexahydro-2-azepinone hydrochloride.

Representative Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on general synthetic strategies and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: The activated intermediate (e.g., the tosylate derivative of the protected amino alcohol) is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to facilitate deprotonation of the amide nitrogen.

-

Cyclization: The reaction mixture is allowed to warm to room temperature or is gently heated to promote the intramolecular nucleophilic substitution, leading to the formation of the seven-membered lactam ring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the protected lactam.

Applications in Research and Drug Development

(S)-3-Amino-hexahydro-2-azepinone hydrochloride serves as a crucial building block in medicinal chemistry and process development. Its defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Antibacterials: It is a key intermediate in the synthesis of capuramycin and bengamide E analogs, which are investigated for their antibacterial properties.[1][6]

-

Antidepressants: The compound is utilized in the synthetic routes for certain antidepressant drugs.[4]

-

Organic Synthesis: Beyond pharmaceuticals, it is also employed as a catalyst in various organic synthesis reactions.[2]

Safety and Handling

Proper safety precautions must be observed when handling (S)-3-Amino-hexahydro-2-azepinone hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[2] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere due to its hygroscopic nature.[4] Keep away from heat and sources of ignition.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[4]

References

- 1. (S)-3-AMINO-HEXAHYDRO-2-AZEPINONE | 21568-87-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]

- 6. (S)-3-AMINO-HEXAHYDRO-2-AZEPINONE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Chemical Synthesis of L-Lysine Lactam Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Lysine lactam hydrochloride, a crucial building block in the development of various pharmaceuticals, including lysine sulfonamide HIV protease inhibitors and bengamide derivatives with anticancer activity.[][2] This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the effective production of this versatile compound.

Introduction to L-Lysine Lactam

L-Lysine lactam, also known as (S)-3-amino-hexahydro-2-azepinone, is the cyclic amide derived from the amino acid L-lysine. The formation of the lactam ring occurs through an intramolecular dehydration reaction between the carboxylic acid group and the ε-amino group of lysine.[3] Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting. The synthesis of L-lysine lactam is a critical step in various chemical processes, including peptide chemistry and the production of polymers like nylon 6 from biomass-derived lysine.[4][5]

Synthetic Pathways and Methodologies

The synthesis of L-lysine lactam hydrochloride can be broadly categorized into two main approaches: direct cyclization of L-lysine and hydrolysis of α-amino-ε-caprolactam. This guide will focus on the chemical synthesis methods, which are more prevalent in laboratory and industrial settings.

Direct Cyclization of L-Lysine

The most direct route to L-lysine lactam is the intramolecular cyclization of L-lysine, typically starting from L-lysine hydrochloride. This process involves heating L-lysine in the presence of a solvent, often an alcohol, to promote the dehydration and subsequent ring closure.

A generalized workflow for this process is outlined below:

Figure 1: General workflow for the synthesis of L-Lysine Lactam Hydrochloride via direct cyclization.

This protocol is adapted from a patented method for the synthesis of α-amino-ε-caprolactam.[4]

-

Neutralization: In a suitable reaction vessel, neutralize 300 mmols of L-lysine hydrochloride with 300 mmols of sodium hydroxide (NaOH).

-

Solvent Addition: Add 1.2 L of 1,2-propanediol to the neutralized L-lysine mixture.

-

Cyclization: Heat the mixture to 187°C and bring it to a reflux.

-

Solvent Removal: During the initial reflux, remove approximately 10% of the solvent.

-

Reaction Time: Continue to reflux the mixture for 2 hours.

-

Isolation: The resulting product is α-amino-ε-caprolactam (L-lysine lactam).

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the crude L-lysine lactam can be dissolved in a suitable solvent and treated with hydrochloric acid.

Quantitative Data for Cyclization of L-Lysine Hydrochloride [4]

| Parameter | Value |

| Starting Material | L-Lysine Hydrochloride |

| Moles of Starting Material | 300 mmols |

| Neutralizing Agent | Sodium Hydroxide |

| Moles of Neutralizing Agent | 300 mmols |

| Solvent | 1,2-Propanediol |

| Solvent Volume | 1.2 L |

| Reaction Temperature | 187°C (Reflux) |

| Reaction Time | 2 hours |

| Yield of α-amino-ε-caprolactam | ~96% |

Hydrolysis of α-Amino-ε-caprolactam

While seemingly counterintuitive, some synthetic routes start with α-amino-ε-caprolactam and hydrolyze it to L-lysine, which can then be isolated as a hydrochloride salt. This is particularly relevant in processes where the lactam is an intermediate. For the synthesis of L-lysine lactam hydrochloride, this would not be the primary route, but understanding the hydrolysis is crucial for controlling the overall synthesis and potential side reactions.

A patented method describes the hydrolysis of L-α-amino-ε-caprolactam using a strong base.[6]

-

Reaction Setup: To a solution of L-α-amino-ε-caprolactam (1280 g, 10 moles) in water (5100 g), add sodium hydroxide (600 g, 15 moles).

-

Initial Hydrolysis: Heat the mixture to 40°C and maintain this temperature for approximately 24 hours.

-

Completion of Hydrolysis: After the initial period, where approximately 98% of the lactam is hydrolyzed, the temperature can be raised to complete the reaction.

-

Isolation of L-Lysine Monohydrochloride: The resulting L-lysine can be isolated as its monohydrochloride salt by passing the solution through an ion-exchange resin and then adding one mole of hydrochloric acid per mole of lysine, followed by evaporation.

Quantitative Data for Base-Catalyzed Hydrolysis [6]

| Parameter | Value |

| Starting Material | L-α-amino-ε-caprolactam |

| Moles of Starting Material | 10 moles |

| Hydrolyzing Agent | Sodium Hydroxide |

| Moles of Hydrolyzing Agent | 15 moles |

| Solvent | Water |

| Initial Reaction Temperature | 40°C |

| Initial Reaction Time | ~24 hours |

| Hydrolysis Conversion | 98% |

Alternative Synthetic Approaches

While the direct chemical cyclization of L-lysine is a common method, other approaches have been explored, including enzymatic synthesis and catalytic conversion.

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis. The production of L-lysine from DL-α-amino-ε-caprolactam has been demonstrated using microbial strains that produce L-α-amino-ε-caprolactamase and aminocaprolactam racemase.[7] While this process is for the production of L-lysine, it highlights the potential for enzymatic routes involving L-lysine lactam.

A schematic of the enzymatic conversion is presented below:

Figure 2: Enzymatic conversion of DL-α-amino-ε-caprolactam to L-Lysine.

Catalytic Conversion

Recent research has focused on the one-pot conversion of L-lysine to caprolactam, a precursor to nylon 6, using bifunctional metal-supported catalysts.[8] This process involves the cyclization of L-lysine to form a lactam intermediate. While the final product is caprolactam, the underlying principles of catalyzed lactam formation from lysine are relevant.

Purification and Characterization

The purification of L-lysine lactam hydrochloride typically involves crystallization. After the synthesis, the crude product is often dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, leading to the formation of crystals. The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The chemical synthesis of L-lysine lactam hydrochloride is a well-established process with multiple viable routes. The direct cyclization of L-lysine hydrochloride in a high-boiling solvent offers a high-yield and straightforward approach. Understanding the reaction conditions, including temperature, solvent, and reaction time, is critical for optimizing the synthesis and achieving high purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate. As the demand for sustainable and efficient chemical processes grows, further research into enzymatic and catalytic methods will likely provide even more elegant and environmentally friendly synthetic routes.

References

- 2. L-Lysine lactam (hydrochloride)|T36422|TargetMol - ChemicalBook [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. US3150174A - Process for the manufacture of l-lysine or salts thereof - Google Patents [patents.google.com]

- 7. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of L-alpha-Amino-epsilon-caprolactam HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alpha-Amino-epsilon-caprolactam hydrochloride (L-ACL·HCl), a cyclic amino acid derivative, serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its constrained seven-membered ring structure imparts unique conformational properties that are of significant interest in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of L-ACL·HCl, including its structural characteristics, solubility, and spectroscopic data. Detailed experimental protocols for its synthesis and analysis are also presented to support its application in research and development.

Chemical Identity and Structure

L-alpha-Amino-epsilon-caprolactam hydrochloride is the hydrochloride salt of the L-enantiomer of 3-aminoazepan-2-one. The presence of a chiral center at the alpha-carbon and a lactam ring structure are key features that define its chemical reactivity and biological applications.

| Identifier | Value |

| IUPAC Name | (3S)-3-aminoazepan-2-one;hydrochloride |

| Synonyms | (S)-3-Amino-hexahydro-2-azepinone hydrochloride, L-Lysine lactam hydrochloride[1][2][3] |

| CAS Number | 26081-07-2[1][2][3] |

| Molecular Formula | C₆H₁₃ClN₂O[4] |

| Molecular Weight | 164.63 g/mol [4] |

| Canonical SMILES | C1CCNC(=O)C(C1)N.Cl |

| InChI Key | LWXJCGXAYXXXRU-JEDNCBNOSA-N |

Physical Properties

The physical properties of L-ACL·HCl are summarized in the table below. It is a crystalline solid that is typically white to faint brown in appearance. Due to its ionic nature as a hydrochloride salt, it is expected to be soluble in polar solvents.

| Property | Value | Source |

| Appearance | White to faint brown powder or crystals | [3] |

| Melting Point | Data for the L-enantiomer hydrochloride is not readily available. The free base has a melting point of 97-101 °C.[5] The racemic (DL) hydrochloride has a reported melting point of 294 °C. | |

| Optical Rotation | [α]₂₀/D = -27±2° (c = 1% in H₂O) | [1] |

| Solubility | Soluble in water. Specific quantitative data in other solvents is not readily available. | [6] |

| Storage Temperature | 2-8°C | [1][3] |

Chemical Properties and Spectroscopic Data

L-ACL·HCl possesses a primary amine and a secondary amide within a seven-membered ring. The primary amine is protonated in the hydrochloride salt form. The lactam functionality can undergo hydrolysis under acidic or basic conditions.

¹H NMR Spectroscopy

The proton NMR spectrum of the free base of L-alpha-Amino-epsilon-caprolactam in CD₃OD shows characteristic signals for the protons on the caprolactam ring. For the hydrochloride salt, a downfield shift of the proton alpha to the amino group is expected due to the electron-withdrawing effect of the ammonium group.

¹H NMR Data (Free Base, 500 MHz, CD₃OD): δ (ppm) = 7.19 (br s, 1H), 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[5].

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the lactam is a key diagnostic signal.

¹³C NMR Data (Free Base, 125 MHz, CD₃OD): δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[5].

FT-IR Spectroscopy

The infrared spectrum of L-ACL·HCl is expected to show characteristic absorption bands for the N-H stretching of the ammonium and amide groups, the C=O stretching of the lactam, and C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of L-alpha-Amino-epsilon-caprolactam HCl

This protocol describes the synthesis of L-ACL·HCl from L-lysine hydrochloride. The process involves a cyclization reaction to form the caprolactam ring.

Procedure:

-

A stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in hexanol (2.4 L) is heated to reflux.[5]

-

A Dean-Stark trap is used to remove the water generated during the reaction.[5]

-

The suspension is refluxed for 8 hours until all the starting material is consumed, as monitored by TLC.[5]

-

The reaction mixture is then cooled, and the byproduct NaCl is removed by filtration.[5]

-

The filtrate is concentrated, and the resulting crude α-amino-ε-caprolactam is dissolved in water.[5]

-

The aqueous solution is acidified to pH 6 with concentrated HCl.[5]

-

Partial concentration of the solution followed by cooling to room temperature affords crystals of L-alpha-Amino-epsilon-caprolactam hydrochloride.[5]

Determination of Optical Purity by Chiral HPLC

The enantiomeric purity of L-ACL·HCl can be determined by chiral High-Performance Liquid Chromatography. A common approach for amino acid enantiomers involves the use of a chiral stationary phase.

General Protocol:

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is often effective for the separation of underivatized amino acid enantiomers.[7]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The pH of the mobile phase can be adjusted to optimize separation. For L-lysine hydrochloride analysis, a mobile phase of 10 mM potassium dihydrogen phosphate adjusted to pH 7.5 with triethylamine has been reported.[8]

-

Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.[8]

-

Detection: UV detection at a low wavelength (e.g., 208-214 nm) is commonly used for compounds lacking a strong chromophore.[8][9]

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the L- and D-enantiomers.

Applications in Research and Development

L-alpha-Amino-epsilon-caprolactam hydrochloride is a valuable building block in several areas of chemical and pharmaceutical research:

-

Peptidomimetics: The constrained cyclic structure of L-ACL·HCl can be incorporated into peptide backbones to induce specific secondary structures and enhance metabolic stability.

-

Drug Discovery: It serves as a scaffold for the synthesis of novel small molecules with potential therapeutic applications.

-

Polymer Chemistry: The bifunctional nature of the parent amino acid allows for its use in the synthesis of specialty polyamides and other polymers.[3]

Safety and Handling

L-alpha-Amino-epsilon-caprolactam hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

L-alpha-Amino-epsilon-caprolactam hydrochloride is a versatile chiral building block with well-defined structural features. This guide has provided a summary of its key physical and chemical properties, along with experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and developers in the effective utilization of this compound in their scientific endeavors. Further characterization of its solubility in a wider range of solvents and a definitive determination of its melting point would be valuable additions to the existing body of knowledge.

References

- 1. L-(-)-α-氨基-ε-己内酰胺 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. DL-ALPHA-AMINO-EPSILON-CAPROLACTAM CAS#: 671-42-1 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]

An In-depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride (CAS: 26081-07-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-alpha-Amino-epsilon-caprolactam hydrochloride, a versatile building block with significant applications in pharmaceutical research and development.

Core Chemical Information

L-alpha-Amino-epsilon-caprolactam hydrochloride is a cyclic amino acid derivative, specifically the lactam of L-lysine.[1] Its constrained seven-membered ring structure makes it a valuable component in the synthesis of peptidomimetics and other bioactive molecules, offering improved stability and bioavailability.[1]

Physicochemical Properties

A summary of the key physicochemical properties of L-alpha-Amino-epsilon-caprolactam hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 26081-07-2 | [1][2] |

| Molecular Formula | C₆H₁₂N₂O·HCl | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][3] |

| Appearance | White to faint brown powder or crystals | [1] |

| Purity | ≥97.0% | [4] |

| Optical Activity | [α]20/D −27±2°, c = 1% in H₂O | [4] |

| Storage Temperature | 2-8°C | [1][4] |

| Synonyms | (S)-3-Amino-hexahydro-2-azepinone hydrochloride, L-Lysine lactam hydrochloride | [1][2] |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-3-aminoazepan-2-one;hydrochloride | [3] |

| SMILES | Cl[H].N[C@H]1CCCCNC1=O | [4] |

| InChI | 1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1 | [3][4] |

Synthesis and Manufacturing

L-alpha-Amino-epsilon-caprolactam hydrochloride is typically synthesized from L-lysine hydrochloride through a cyclization reaction. Several methods have been reported, with variations in solvents and reaction conditions.

Representative Synthesis Protocol

A common method involves the neutralization of L-lysine hydrochloride followed by heating in a high-boiling point solvent to facilitate intramolecular cyclization.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride [1][5][6]

-

Materials: L-lysine hydrochloride, Sodium hydroxide (NaOH), 1-Hexanol, Hydrochloric acid (HCl).

-

Procedure:

-

A mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and an equimolar amount of NaOH (e.g., 24 g, 600 mmol) is suspended in a suitable solvent such as 1-hexanol (e.g., 2.4 L).[6]

-

The mixture is heated to reflux, and the water generated during the reaction is removed using a Dean-Stark trap.[6]

-

The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed (typically after 8-60 hours, depending on the scale and specific conditions).[5][6]

-

After cooling, the byproduct, sodium chloride (NaCl), is removed by filtration.[6]

-

The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.[6]

-

The crude product is dissolved in water, and the pH is adjusted to 6 with concentrated HCl.[6]

-

Partial concentration of the aqueous solution followed by cooling allows for the crystallization of L-alpha-Amino-epsilon-caprolactam hydrochloride.[6]

-

The resulting crystals are collected by filtration and dried.

-

Below is a workflow diagram illustrating the synthesis process.

Applications in Drug Discovery and Development

L-alpha-Amino-epsilon-caprolactam hydrochloride serves as a crucial building block in the development of novel therapeutics, particularly in the areas of neuropharmacology and oncology.[1] Its rigid structure can impart conformational constraints on peptide backbones, leading to enhanced receptor selectivity and improved metabolic stability.

Role as a Gamma-Secretase Inhibitor Scaffold

Derivatives of amino-caprolactam have been identified as potent inhibitors of gamma-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[7]

Signaling Pathway: Amyloid Precursor Protein Processing and Gamma-Secretase Inhibition

Gamma-secretase is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. By inhibiting gamma-secretase, the generation of these neurotoxic peptides can be reduced. The diagram below illustrates this pathway and the point of intervention for gamma-secretase inhibitors.

Incorporation into Bioactive Peptides

The unique conformational properties of L-alpha-Amino-epsilon-caprolactam hydrochloride make it an attractive building block for the synthesis of constrained peptides with enhanced biological activity and stability. It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Experimental Protocol: General Procedure for Incorporation into a Peptide Chain via SPPS

This protocol outlines the general steps for incorporating L-alpha-Amino-epsilon-caprolactam hydrochloride into a peptide sequence using Fmoc-based solid-phase synthesis.

-

Materials: Fmoc-protected amino acids, Rink amide resin (or other suitable solid support), L-alpha-Amino-epsilon-caprolactam hydrochloride, Coupling reagents (e.g., HBTU, HOBt), Diisopropylethylamine (DIEA), Piperidine in DMF (20%), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA) cleavage cocktail.

-

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling of L-alpha-Amino-epsilon-caprolactam hydrochloride:

-

Dissolve L-alpha-Amino-epsilon-caprolactam hydrochloride, a coupling reagent (e.g., HBTU), and an activator (e.g., HOBt) in DMF.

-

Add DIEA to neutralize the hydrochloride salt and activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection: Once the peptide synthesis is complete, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The logical workflow for this process is depicted below.

Conclusion

L-alpha-Amino-epsilon-caprolactam hydrochloride is a valuable and versatile chemical entity for researchers and drug development professionals. Its unique structural features provide a scaffold for the design of conformationally constrained peptides and small molecules with improved therapeutic potential. The synthetic accessibility and the potential for incorporation into diverse molecular architectures underscore its importance in the ongoing quest for novel and effective therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070149777A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 5. New chemosynthetic route to linear ε-poly-lysine - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02479J [pubs.rsc.org]

- 6. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 7. Amino-caprolactam derivatives as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-alpha-Amino-epsilon-caprolactam hydrochloride, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, synthesis and purification protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

L-alpha-Amino-epsilon-caprolactam hydrochloride, also known as (S)-3-Amino-hexahydro-2-azepinone hydrochloride or L-Lysine lactam hydrochloride, is a chiral cyclic amino acid derivative.[1][2] Its constrained ring structure makes it a valuable synthon for introducing conformational rigidity into peptide backbones and other bioactive molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |

| CAS Number | 26081-07-2 | [1][2] |

| Appearance | White to faint brown powder or crystals | |

| Optical Activity | [α]20/D −27±2°, c = 1% in H₂O | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Quantitative Specifications

| Specification | Value | Method |

| Purity | ≥97.0% | Titration |

| Enantiomeric Ratio | ≥99:1 | HPLC |

Synthesis and Purification

The primary synthetic route to L-alpha-Amino-epsilon-caprolactam hydrochloride involves the cyclization of L-lysine hydrochloride. Various methodologies have been developed to optimize this process, focusing on yield, purity, and scalability.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

This protocol outlines a common method for the synthesis of L-alpha-Amino-epsilon-caprolactam hydrochloride.

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hexanol

-

Hydrochloric acid (HCl)

-

Methanol

-

Dean-Stark trap

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A stirred mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and sodium hydroxide (e.g., 24 g, 600 mmol) in hexanol (e.g., 2.4 L) is heated to reflux.[3]

-

A Dean-Stark trap is utilized to remove the water generated during the reaction.[3]

-

The suspension is refluxed for approximately 8 hours, with reaction progress monitored by thin-layer chromatography (TLC) until all starting material is consumed.[3]

-

Upon completion, the mixture is cooled to room temperature, and the byproduct, sodium chloride (NaCl), is removed by filtration.[3]

-

The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.[3]

-

The crude product is dissolved in water and acidified to a pH of 6 with concentrated hydrochloric acid.[3]

-

Partial concentration of the acidified solution followed by cooling to room temperature induces crystallization.[3]

-

The resulting crystals of L-alpha-Amino-epsilon-caprolactam hydrochloride are collected by filtration.[3]

Purification

For applications requiring high purity, recrystallization is a crucial step. The synthesized hydrochloride salt can be further purified by dissolving it in a minimal amount of a suitable solvent, such as methanol, followed by the addition of a less polar solvent to induce precipitation of the purified product.

Applications in Drug Development and Research

L-alpha-Amino-epsilon-caprolactam hydrochloride is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of peptide-based therapeutics and other complex bioactive molecules.[4] Its incorporation can enhance the metabolic stability and bioavailability of the parent compound.[4]

Key research applications include:

-

Neuropharmacology: Development of novel drug candidates targeting neurological disorders.[4]

-

Anti-cancer Therapies: Design of peptide-based therapeutics with enhanced stability.[4]

-

Biochemical Research: Used in studies of amino acid metabolism and enzyme function.[4]

-

Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.[4]

Experimental Protocol: Synthesis of a Bengamide E Analog Intermediate

This protocol details the use of L-alpha-Amino-epsilon-caprolactam hydrochloride in the synthesis of an intermediate for Bengamide E, a natural product with potential therapeutic applications.

Materials:

-

L-(-)-α-amino-ε-caprolactam (free base, prepared from the hydrochloride salt)

-

Formic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (Et₃N)

-

Appropriate solvents (e.g., dichloromethane)

Procedure:

-

The free base of L-(-)-α-amino-ε-caprolactam is obtained by neutralizing the hydrochloride salt.

-

The L-(-)-α-amino-ε-caprolactam is coupled with formic acid in the presence of dicyclohexylcarbodiimide (DCC) and triethylamine (Et₃N) to prepare the corresponding formamide.[5]

-

Due to the high water solubility of the formamide product, it is isolated by filtration on celite to separate the dicyclohexylurea byproduct, thus avoiding a challenging aqueous workup.[5]

-

The crude formamide is then purified by column chromatography.[5]

-

The purified formamide can then be subjected to a dehydration reaction, for example using POCl₃, to yield the corresponding isocyanide, a key intermediate for the synthesis of Bengamide E analogs via multicomponent reactions like the Passerini reaction.[5]

Signaling Pathways and Logical Relationships

The utility of L-alpha-Amino-epsilon-caprolactam hydrochloride in drug development often stems from its ability to modify the structure of peptides that interact with specific biological pathways. For instance, incorporating this moiety into a peptide inhibitor could enhance its binding affinity and stability, thereby more effectively modulating a target signaling pathway.

References

- 1. Improved synthesis of capuramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-(-)-α-氨基-ε-己内酰胺 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Improved Synthesis of Capuramycin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of 4-epi-Bengamide E [mdpi.com]

Technical Guide: Solubility Profile of L-alpha-Amino-epsilon-caprolactam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-alpha-Amino-epsilon-caprolactam Hydrochloride

L-alpha-Amino-epsilon-caprolactam hydrochloride, also known as (S)-3-Amino-hexahydro-2-azepinone hydrochloride or L-Lysine lactam hydrochloride, is a derivative of the essential amino acid L-lysine.[1][2][3] Its structure, featuring a lactam ring, makes it a valuable building block in the synthesis of various pharmaceuticals and polymers.[2] Understanding its solubility is crucial for its application in drug development, formulation, and chemical synthesis.

Solubility Data

Quantitative solubility data for L-alpha-Amino-epsilon-caprolactam hydrochloride is not extensively documented in publicly available literature. However, based on its structure as an amino acid hydrochloride, it is expected to be soluble in polar protic solvents like water and to have limited solubility in non-polar organic solvents.[4]

To provide a relevant reference, the following table summarizes the solubility data for L-lysine hydrochloride, a structurally similar compound. These values can serve as an estimate for the solubility behavior of L-alpha-Amino-epsilon-caprolactam hydrochloride. The solubility of L-lysine hydrochloride generally increases with temperature.[5][6]

Table 1: Solubility of L-Lysine Hydrochloride in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Water | 283.15 | 0.0886 |

| 293.15 | 0.0989 | |

| 303.15 | 0.1102 | |

| 313.15 | 0.1226 | |

| 323.15 | 0.1362 | |

| Methanol | 283.15 | 0.0034 |

| 293.15 | 0.0042 | |

| 303.15 | 0.0051 | |

| 313.15 | 0.0062 | |

| 323.15 | 0.0075 | |

| Ethanol | 283.15 | 0.0012 |

| 293.15 | 0.0015 | |

| 303.15 | 0.0018 | |

| 313.15 | 0.0022 | |

| 323.15 | 0.0027 | |

| Dimethyl Sulfoxide | 283.15 | 0.0135 |

| 293.15 | 0.0168 | |

| 303.15 | 0.0207 | |

| 313.15 | 0.0254 | |

| 323.15 | 0.0309 |

Data sourced from the Journal of Chemical & Engineering Data.[5]

The trend shows that L-lysine hydrochloride is most soluble in water, followed by dimethyl sulfoxide, methanol, and then ethanol.[5][6] A similar trend can be anticipated for L-alpha-Amino-epsilon-caprolactam hydrochloride.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of L-alpha-Amino-epsilon-caprolactam hydrochloride.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

-

L-alpha-Amino-epsilon-caprolactam hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol)

-

Thermostatic shaker or water bath with agitation

-

Vials or flasks with airtight seals

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of L-alpha-Amino-epsilon-caprolactam hydrochloride to a vial or flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). The appropriate time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

After equilibration, allow the suspension to settle at the constant temperature.

-

Carefully withdraw a sample of the supernatant. To separate the undissolved solid, the sample should be filtered through a syringe filter or centrifuged.

-

Quantify the concentration of L-alpha-Amino-epsilon-caprolactam hydrochloride in the clear filtrate using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Quantification Methods

a) Gravimetric Analysis

Principle: This method involves determining the mass of the solute in a known volume of the saturated solution by evaporating the solvent.

Procedure:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent gently using a water bath or a hot plate at a controlled temperature.

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of g/100 mL or other relevant units.

b) UV-Vis Spectroscopy

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve must first be established.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of L-alpha-Amino-epsilon-caprolactam hydrochloride of known concentrations in the same solvent used for the solubility experiment.

-

Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax). For ε-caprolactam, a related compound, a wavelength of 215 nm has been used for quantification in acidic solutions.[7]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of L-alpha-Amino-epsilon-caprolactam hydrochloride.

References

The Biological Landscape of L-lysine Lactam Hydrochloride: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the biological significance of L-lysine lactam hydrochloride. Primarily recognized as a crucial chiral building block in synthetic chemistry, its direct biological activities are largely unexplored. However, its pivotal role as a precursor in the synthesis of potent therapeutic agents, namely bengamides and lysine sulfonamide HIV protease inhibitors, positions it as a compound of significant interest to the drug development community. This document will focus on the well-documented biological activities of these important derivatives.

Introduction to L-lysine Lactam Hydrochloride

L-lysine lactam is the cyclic amide derived from the essential amino acid L-lysine. The hydrochloride salt form enhances its stability and utility in synthetic applications. While direct pharmacological effects of L-lysine lactam hydrochloride have not been extensively reported, its rigid, chiral structure makes it an ideal starting material for the stereospecific synthesis of complex molecules with significant biological activities.

Bengamides: Potent Anticancer and Antimicrobial Agents Derived from L-lysine Lactam

L-lysine lactam is a key component in the synthesis of bengamides, a family of natural products originally isolated from marine sponges.[1][2] These compounds have demonstrated significant potential as both anticancer and antimicrobial agents.

Mechanism of Action: Inhibition of Methionine Aminopeptidases (MetAPs)

The primary mechanism of action for the anticancer and antiangiogenic effects of bengamides is the inhibition of methionine aminopeptidases (MetAP1 and MetAP2).[3][4] These enzymes are responsible for the cleavage of the N-terminal methionine from nascent protein chains, a crucial step in protein maturation.[5] By inhibiting MetAPs, bengamides disrupt the proper processing of a wide range of proteins, including those involved in cell cycle progression and angiogenesis, leading to cytostatic and cytotoxic effects in cancer cells.[4][6] Furthermore, this inhibition can affect the NF-κB signaling pathway, contributing to the anti-inflammatory properties of bengamides.[7]

Quantitative Biological Data: Anticancer Activity of Bengamide Analogues

The cytotoxic effects of various bengamide analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bengamide II | NCIH460 | Lung | 0.16 | [1] |

| Bengamide II | A549 | Lung | 0.41 | [1] |

| Bengamide II | LL2 | Lung (murine) | 4 | [1] |

| Bengamide II | MCF7 | Breast | >75 | [1] |

| Bengamide II | T84 | Colon | 0.45 | [6] |

| Bengamide II | SW480 | Colon | 0.52 | [6] |

| Bengamide Analogue 8b | KB | Mouth Epidermal Carcinoma | 0.02 | [7] |

| Bengamide Analogue 8b | HepG2 | Liver Hepatocellular Carcinoma | 0.03 | [7] |

| Bengamide Analogue 8b | LU | Lung Adenocarcinoma | 0.01 | [7] |

| Bengamide Analogue 8b | MCF7 | Breast Cancer | 0.02 | [7] |

| Bengamide Analogue 8b | HL60 | Promyelocytic Leukemia | 0.01 | [7] |

| Bengamide Analogue 8b | HeLa | Cervical Carcinoma | 0.02 | [7] |

Experimental Protocols

A common method to determine the IC50 values of bengamide analogues is the neutral red or MTT assay.[8][9]

-

Cell Plating: Cancer cells are seeded in 96-well microtiter plates at a density of approximately 3 x 10³ cells per mL and incubated overnight to allow for attachment.

-

Compound Treatment: Stock solutions of the bengamide analogues are prepared (e.g., in a DMSO/water mixture) and serially diluted. The cells are then treated with these dilutions and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining and Measurement: After incubation, cell viability is assessed. For the neutral red assay, living cells are stained with neutral red, and the optical density is measured at 540 nm.[8] For the MTT assay, MTT is added to the wells, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is read.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

The inhibitory activity of bengamides against MetAP can be determined using a biochemical assay.[10]

-

Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the MetAP enzyme (e.g., human MetAP1 or MetAP2), a suitable buffer, and serially diluted concentrations of the bengamide inhibitor.

-

Initiation and Incubation: The reaction is initiated by adding a tripeptide substrate, such as Methionine-Alanine-Serine (MAS). The plate is incubated at a controlled temperature (e.g., 25°C).

-

Measurement: The enzyme activity is measured by monitoring the change in absorbance at 450 nm over a specific time period (e.g., 45 minutes).

-

Data Analysis: The enzyme activity is calculated based on the difference in absorbance measurements. The IC50 values are then determined from the inhibition curves.

Lysine Sulfonamides: A New Class of HIV Protease Inhibitors

L-lysine lactam serves as a key starting material for the synthesis of a novel class of HIV-1 protease inhibitors known as lysine sulfonamides.[2] These compounds have shown high potency against both wild-type and multi-drug resistant strains of HIV.

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is an essential enzyme in the viral life cycle. It is responsible for cleaving the Gag and Pol polyproteins into mature, functional proteins that are necessary for the assembly of new, infectious virions.[11][12] Lysine sulfonamide inhibitors are designed to mimic the transition state of the natural substrates of HIV-1 protease. They bind tightly to the active site of the enzyme, competitively inhibiting its function and preventing the maturation of the virus.[11]

Quantitative Biological Data: Antiviral Activity of PL-100

PL-100 is a well-characterized lysine sulfonamide HIV protease inhibitor that has demonstrated potent in vitro activity.

| Parameter | Value | Reference |

| In Vitro Inhibition of HIV-1 Protease (Ki) | ~36 pM | [13][14] |

| In Vitro Antiviral Activity (EC50) | ~16 nM | [13][14] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.[15]

-

Reagent Preparation: Prepare solutions of the HIV-1 protease enzyme, a fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher), and the test inhibitor (e.g., PL-100) in an appropriate assay buffer.

-

Reaction Setup: In a microplate, add the HIV-1 protease solution to wells containing serial dilutions of the test inhibitor.

-

Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Measure the fluorescence (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to an uninhibited control, and the IC50 or Ki value is determined.

Conclusion

While L-lysine lactam hydrochloride itself is not directly recognized for its biological activity, its role as a synthetic precursor is of paramount importance in the development of novel therapeutics. The bengamides and lysine sulfonamide HIV protease inhibitors, both accessible from this chiral building block, exhibit potent and clinically relevant biological activities. Further exploration of derivatives synthesized from L-lysine lactam hydrochloride holds significant promise for the discovery of new drugs to combat cancer and infectious diseases. Researchers and drug development professionals are encouraged to consider the synthetic versatility of this compound in their ongoing research endeavors.

References

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-disubstituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bengamide Analogues Show A Potent Antitumor Activity against Colon Cancer Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxicity of bengamide analogues and their epimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and structural evaluation of PL-100 as a potential second-generation HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-alpha-Amino-epsilon-caprolactam Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-alpha-Amino-epsilon-caprolactam hydrochloride, also known as (S)-3-Amino-hexahydro-2-azepinone hydrochloride or L-Lysine lactam hydrochloride, is a versatile chemical compound.[1][2][3] It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] Its unique structure allows for incorporation into peptide chains, enhancing the stability and bioavailability of therapeutic peptides.[1] Beyond pharmaceuticals, it finds applications in polymer chemistry for creating advanced materials and in biochemical research for studying amino acid metabolism.[1]

Physicochemical Properties

A summary of the key physicochemical properties of L-alpha-Amino-epsilon-caprolactam hydrochloride is presented below.

| Property | Value | Reference |

| Synonyms | (S)-3-Amino-hexahydro-2-azepinone hydrochloride, L-Lysine lactam hydrochloride | [1][2][3] |

| CAS Number | 26081-07-2 | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂O·HCl | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][3] |

| Appearance | White to faint brown powder or crystals | [1] |

| Purity | ≥97.0% (Assay by titration) | [1][4] |

| Optical Activity | [α]20/D −27±2°, c = 1% in H₂O | [4] |

| Storage Conditions | 2 - 8 °C | [1][4] |

Experimental Protocols

Synthesis of L-alpha-Amino-epsilon-caprolactam Hydrochloride from L-Lysine Hydrochloride

This protocol describes the synthesis of L-alpha-Amino-epsilon-caprolactam from L-lysine hydrochloride via cyclization, followed by conversion to its hydrochloride salt. Several methods have been reported, with variations in solvents and reaction conditions leading to different yields.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of L-alpha-Amino-epsilon-caprolactam hydrochloride.

Method A: Synthesis in 1-Hexanol

-

Reactants:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

1-Hexanol

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

A mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in 1-hexanol (2.4 L) is stirred.[5]

-

The suspension is heated to reflux, and water is removed using a Dean-Stark trap.[5]

-

The reaction is refluxed for 8 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[5]

-

After completion, the suspension is cooled to room temperature and filtered to remove the sodium chloride byproduct.[5]

-

The filtrate is concentrated under reduced pressure.[5]

-

The resulting crude α-amino-ε-caprolactam is dissolved in water.[5]

-

The aqueous solution is acidified to a pH of 6 with concentrated HCl.[5]

-

The solution is partially concentrated and allowed to crystallize at room temperature to yield L-alpha-Amino-epsilon-caprolactam hydrochloride.[5]

-

-

Yield: 74 g (75%)[5]

Method B: Synthesis in 1-Pentanol

-

Reactants:

-

L-lysine hydrochloride (30 mmols)

-

Sodium hydroxide (30 mmols)

-

1-Pentanol (120 ml)

-

-

Procedure:

-

Yield: Approximately 93% of α-amino-ε-caprolactam.[6]

Method C: Synthesis in 1,2-Propanediol

-

Reactants:

-

L-lysine hydrochloride (30 g, 164 mmol)

-

Sodium hydroxide (6.57 g)

-

1,2-Propanediol (150 mL)

-

6 mol/L aqueous Hydrochloric Acid

-

-

Procedure:

-

L-lysine hydrochloride and 1,2-propanediol are added to a three-neck flask.[7]

-

Sodium hydroxide is slowly added with continuous stirring until completely dissolved.[7]

-

The mixture is heated to reflux for 5 hours, with water removal using a water separator. Reaction progress is monitored by TLC.[7]

-

The mixture is cooled, and the byproduct sodium chloride is removed by filtration.[7]

-

The filtrate is acidified dropwise with 6 mol/L aqueous HCl.[7]

-

The product is obtained after back-extraction, drying of the aqueous phase, and recrystallization from ethanol.[7]

-

-

Yield: 21.9 g (81%) of (R)-α-amino caprolactam (note: this reference synthesizes the D-enantiomer, but the process is analogous for the L-enantiomer from L-lysine).[7]

Comparative Synthesis Data:

| Solvent | Temperature | Reaction Time | Yield | Reference |

| Ethanol | 200 °C | 8 hours | ~47% | [6] |

| 1-Pentanol | 137 °C (reflux) | 60 hours | ~93% | [6] |

| 1-Hexanol | 117 °C (reflux) | 6 hours | ~92% | [6] |

| 1-Hexanol | Reflux | 8 hours | 75% (hydrochloride salt) | [5] |

| 1,2-Propanediol | Reflux | 5 hours | 81% | [7] |

Purification of L-alpha-Amino-epsilon-caprolactam

Purification is critical to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common method.

General Recrystallization Workflow:

Caption: General workflow for the purification of L-alpha-Amino-epsilon-caprolactam by recrystallization.

-

Procedure:

-

The crude L-alpha-Amino-epsilon-caprolactam hydrochloride is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

The solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

The solution can be further cooled in an ice bath to maximize crystal precipitation.

-

The crystals are collected by vacuum filtration.[8]

-

The collected crystals are washed with a small amount of cold solvent to remove impurities adhering to the crystal surface.

-

The purified crystals are dried under vacuum to remove residual solvent.[8]

-

Analytical Methods

A. Purity Determination by Titration

-

Principle: The purity of the hydrochloride salt can be determined by acid-base titration.

-

Procedure (General):

-

A precisely weighed sample of L-alpha-Amino-epsilon-caprolactam hydrochloride is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein or potentiometric endpoint.

-

The purity is calculated based on the amount of titrant required to neutralize the hydrochloride.

-

B. Characterization by NMR and Mass Spectrometry

-

¹H-NMR (500 MHz, CD₃OD):

-

δ (ppm) = 7.19 (br s, 1H), 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[5]

-

-

¹³C-NMR (125 MHz, CD₃OD):

-

δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[5]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

found m/z = 129.1046 ([M + H]⁺), calculated 129.1028[5]

-

C. Potentiometric Titration for End-Group Analysis in Polymers

When L-alpha-Amino-epsilon-caprolactam is used in co-polymerization, the end-group content of the resulting polymer can be analyzed by potentiometric titration.[9]

-

Procedure:

-

The co-polymer is dissolved in 88% trifluoroethanol solution at 60°C.[9]

-

The solution is cooled to 25°C and titrated with a 0.02 mol/L hydrochloric acid-ethanol standard solution.[9]

-

Subsequently, the solution is titrated with a 0.02 mol/L potassium hydroxide-ethanol standard solution to determine the carboxylic acid end-groups.[9]

-

Applications in Research and Development

Logical Relationship of Applications:

Caption: Key application areas of L-alpha-Amino-epsilon-caprolactam hydrochloride.

-

Pharmaceutical Development: It is a key building block for synthesizing novel pharmaceuticals, especially for neurological disorders and as a component of peptide-based therapeutics to enhance stability and bioavailability.[1]

-

Polymer Chemistry: This compound can be incorporated into polymer matrices to enhance properties like flexibility and strength, contributing to the creation of advanced and biodegradable materials.[1]

-

Biochemical Research: It is utilized in studies of amino acid metabolism to help understand metabolic pathways and enzyme functions.[1]

-

Cosmetic Formulations: Its properties make it suitable for use in skin care products as a humectant to help retain moisture.[1]

-

Food Industry: It has been explored as a potential food additive for flavor enhancement and preservation.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L -(-)-a-Amino-e-caprolactam = 97.0 AT 26081-07-2 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 7. D-alpha-Amino-epsilon-caprolactam | 28957-33-7 [chemicalbook.com]

- 8. US4140686A - Method for purifying α-amino-ε-caprolactam - Google Patents [patents.google.com]

- 9. preprints.org [preprints.org]

Application Notes and Protocols for the Synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of the essential amino acid L-lysine from the racemic substrate DL-alpha-amino-epsilon-caprolactam (DL-ACL). This biocatalytic process offers a stereospecific and efficient route to high-purity L-lysine, a critical component in pharmaceuticals, nutraceuticals, and as a building block in drug development.

Introduction

The industrial production of L-lysine has traditionally been dominated by fermentation processes. However, enzymatic methods starting from chemically synthesized racemic mixtures offer an attractive alternative. The synthesis of L-lysine from DL-ACL leverages a two-enzyme system: an L-alpha-amino-epsilon-caprolactamase (ACL-hydrolase) that stereoselectively hydrolyzes the L-enantiomer of ACL to L-lysine, and an aminocaprolactam racemase (ACL-racemase) that continuously converts the remaining D-ACL into L-ACL. This dynamic kinetic resolution allows for a theoretical 100% conversion of the racemic substrate into the desired L-lysine enantiomer.

This document outlines the key enzymes, reaction conditions, and analytical methods for this process, including protocols for both free and immobilized enzyme systems.

Biochemical Pathway

The enzymatic conversion of DL-ACL to L-lysine proceeds through a coupled reaction mechanism involving stereoselective hydrolysis and in-situ racemization.

Caption: Enzymatic pathway for L-lysine synthesis from DL-ACL.

Data Presentation

The successful implementation of this biocatalytic process relies on understanding the optimal parameters for the enzymes involved. The following tables summarize key quantitative data for the enzymatic synthesis.

Table 1: Optimal Conditions for Quantitative Conversion of DL-ACL to L-lysine using a Dual Microbial Cell System. [1]

| Parameter | Optimal Value |

| Substrate Concentration | 10% (w/v) aqueous DL-ACL |

| Cell Ratio (ACL-hydrolase producer : ACL-racemase producer) | 1 : 2 (by mass) |

| Temperature | 40 °C |

| pH | 8.0 |

| Reaction Time | 8 hours |

| Conversion | Quantitative |

Data obtained using native cells of Cryptococcus sp. (ACL-hydrolase) and Pseudomonas sp. (ACL-racemase).[1]

Table 2: Kinetic Properties of α-Amino-ε-caprolactam Racemase from Citreicella sp. SE45.

| Parameter | Value |

| Optimal pH | 9.0 |

| Optimal Temperature | 85 °C |

| Specific Activity (L-alanine amide) | 17.5 U/mg |

| Specific Activity (L-serine amide) | 21.6 U/mg |

| Km (D-ACL) | 5.3 mM |

| Km (L-ACL) | 2.17 mM |

| Vmax (D-ACL) | 769 µmol/min/mg protein |

| Vmax (L-ACL) | 558 µmol/min/mg protein |

| kcat (L-ACL) | 465 s⁻¹ |

| kcat/Km (L-ACL) | 214 s⁻¹mM⁻¹ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of L-lysine from DL-ACL using both free and co-immobilized microbial cells.

Protocol 1: L-lysine Synthesis using Free Microbial Cells

This protocol describes the use of a suspension of microbial cells containing L-alpha-amino-epsilon-caprolactamase and aminocaprolactam racemase activity.

Materials:

-

DL-alpha-amino-epsilon-caprolactam (DL-ACL)

-

Cells of Cryptococcus sp. (producer of ACL-hydrolase)

-

Cells of Pseudomonas sp. (producer of ACL-racemase)

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Bioreactor with temperature and pH control

-

Centrifuge

Procedure:

-

Prepare a 10% (w/v) solution of DL-ACL in 0.1 M potassium phosphate buffer (pH 8.0).

-

Harvest cells of Cryptococcus sp. and Pseudomonas sp. from culture by centrifugation.

-

Resuspend the cell pellets in a minimal amount of the phosphate buffer.

-

In a temperature-controlled bioreactor, add the DL-ACL solution.

-

Inoculate the reactor with the cell suspensions in a 1:2 mass ratio of Cryptococcus sp. to Pseudomonas sp.[1]

-

Maintain the reaction temperature at 40°C and the pH at 8.0.[1]

-

Allow the reaction to proceed for 8 hours with gentle agitation.[1]

-